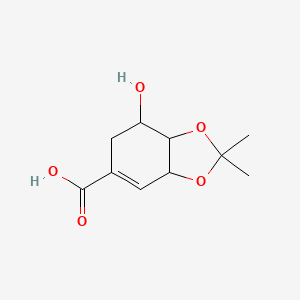![molecular formula C9H10N2O B599328 5-methoxy-7-methyl-1H-pyrrolo[3,2-b]pyridine CAS No. 171780-79-3](/img/structure/B599328.png)
5-methoxy-7-methyl-1H-pyrrolo[3,2-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-methoxy-7-methyl-1H-pyrrolo[3,2-b]pyridine” is a derivative of 1H-pyrrolo[2,3-b]pyridine . 1H-Pyrrolo[2,3-b]pyridine is a reagent used in the synthesis of potent VEGFR-2 inhibitors . It is a heterocyclic molecule that can be utilized as a pharmaceutical building block .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives involves reacting the starting material with R-substituted aldehyde at 50°C to obtain the compounds in 45–60% yield . This process has been used in the development of a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR .
Molecular Structure Analysis
The molecular structure of 1H-Pyrrolo[2,3-b]pyridine, the parent compound of “5-methoxy-7-methyl-1H-pyrrolo[3,2-b]pyridine”, has a molecular weight of 118.1359 .
Chemical Reactions Analysis
1H-pyrrolo[2,3-b]pyridine derivatives have shown potent activities against FGFR1, 2, and 3 . For instance, compound 4h exhibited potent FGFR inhibitory activity .
Applications De Recherche Scientifique
Cancer Therapy
The compound has been used in the design and synthesis of derivatives that act as potent inhibitors of the fibroblast growth factor receptor (FGFR) . FGFR plays an essential role in various types of tumors, and targeting FGFRs represents an attractive strategy for cancer therapy .
Diabetes Treatment
Pyrrolo[3,4-c]pyridine compounds have shown efficacy in reducing blood glucose levels . They may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and diabetes .
Cardiovascular Diseases
The same compounds that can reduce blood glucose levels may also be beneficial in the treatment of cardiovascular diseases . This is because elevated blood glucose levels are often associated with an increased risk of cardiovascular diseases .
Hypertension
The potential of these compounds to reduce blood glucose levels could also be beneficial in the treatment of hypertension . High blood glucose levels can cause damage to the blood vessels, leading to high blood pressure .
HIV Entry Inhibitors
The compound has been used as a reactant for the preparation of indole sulfonamides, which act as HIV entry inhibitors . These inhibitors prevent the virus from entering the host cells, thereby stopping the infection from spreading .
Melatoninergic Ligands
The compound has also been used in the synthesis of melatoninergic ligands . These ligands bind to melatonin receptors, which play a crucial role in regulating sleep and circadian rhythms .
Mécanisme D'action
Target of Action:
The primary targets of 5-methoxy-7-methyl-1H-pyrrolo[3,2-b]pyridine are the FGFR isoforms (FGFR1–4). These receptors play crucial roles in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis . Abnormal activation of FGFR signaling pathways due to mutations or amplifications is associated with several cancers, making FGFRs attractive targets for cancer therapy.
Mode of Action:
Upon binding to fibroblast growth factors (FGFs), FGFR undergoes dimerization and autophosphorylation of tyrosine residues in its cytoplasmic tail. This activation leads to downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt. By inhibiting FGFRs, 5-methoxy-7-methyl-1H-pyrrolo[3,2-b]pyridine disrupts these signaling cascades, affecting cell growth, survival, and migration .
Biochemical Pathways:
The affected pathways include those regulating cell proliferation, angiogenesis, and tissue development. By inhibiting FGFRs, this compound interferes with downstream events that contribute to cancer progression .
Result of Action:
At the molecular level, inhibition of FGFRs by this compound disrupts key signaling pathways, potentially leading to reduced tumor growth and metastasis. Cellular effects include altered proliferation, apoptosis induction, and inhibition of migration and invasion .
Orientations Futures
The future directions for the research and development of 1H-pyrrolo[2,3-b]pyridine derivatives, such as “5-methoxy-7-methyl-1H-pyrrolo[3,2-b]pyridine”, involve their potential use in cancer therapy . These compounds have shown potent activities against FGFR1, 2, and 3, making them attractive candidates for further optimization and development .
Propriétés
IUPAC Name |
5-methoxy-7-methyl-1H-pyrrolo[3,2-b]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-6-5-8(12-2)11-7-3-4-10-9(6)7/h3-5,10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWJNMCVCQVZJEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1NC=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20694566 |
Source


|
| Record name | 5-Methoxy-7-methyl-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20694566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
171780-79-3 |
Source


|
| Record name | 5-Methoxy-7-methyl-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20694566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 171780-79-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

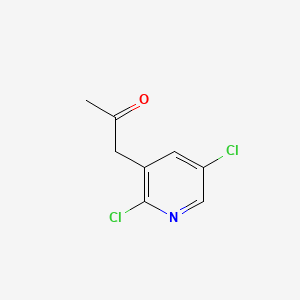
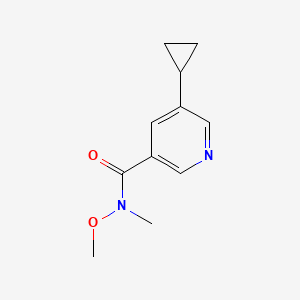
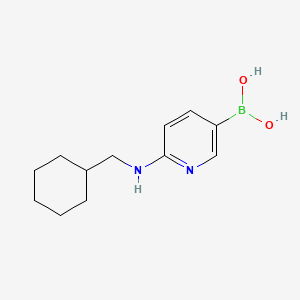

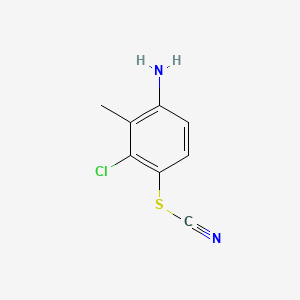

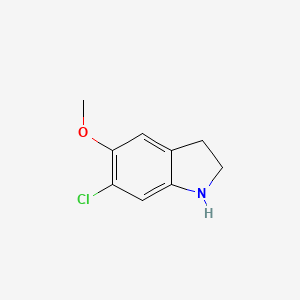

![Thieno[3,2-D]pyrimidine-7-carboxylic acid](/img/structure/B599257.png)

![(7S,8aS)-7-Amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B599259.png)
